Matlystatin D

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

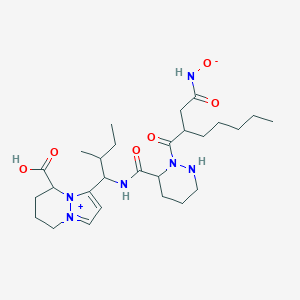

Matlystatin D, also known as this compound, is a useful research compound. Its molecular formula is C27H44N6O6 and its molecular weight is 548.7 g/mol. The purity is usually 95%.

The exact mass of the compound 3-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-9-ium-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Cancer Therapy

Matlystatin D has been investigated for its potential use in cancer therapy. Its ability to inhibit MMPs makes it a candidate for preventing tumor invasion and metastasis. Studies have shown that matlystatins can reduce the invasive capabilities of cancer cells in vitro, suggesting their utility as adjunct therapies in oncology .

Wound Healing

Research indicates that metalloproteinase inhibitors like matlystatins may enhance wound healing by modulating inflammation and promoting tissue repair. The inhibition of specific MMPs can help maintain extracellular matrix integrity during the healing process .

Cardiovascular Diseases

Given the role of MMPs in cardiovascular remodeling, this compound may have applications in treating heart diseases characterized by excessive matrix degradation. Inhibition of MMP activity could potentially stabilize plaques in atherosclerosis or prevent cardiac remodeling post-myocardial infarction .

Data Tables

Case Study 1: Cancer Inhibition

A study demonstrated that this compound significantly reduced the migration and invasion of breast cancer cells in vitro. The mechanism involved downregulation of MMP-9 expression, leading to decreased extracellular matrix degradation .

Case Study 2: Wound Healing Enhancement

In an animal model, application of matlystatins resulted in accelerated wound closure compared to controls. Histological analysis revealed increased collagen deposition and reduced inflammatory cell infiltration at the wound site .

化学反応の分析

Synthetic Approaches and Modifications

While total synthesis of matlystatin D remains unreported, insights from matlystatin B synthesis and derivatization studies provide a framework :

Key Synthetic Reactions:

-

Amidation : DCC-mediated coupling of Z-L-Ile with N,O-dimethylhydroxylamine to form intermediate amides .

-

Grignard Addition : Ethylmagnesium bromide addition to generate branched alkyl chains .

-

Hydrogenation : Catalytic hydrogenation (Pd/C) for deprotection and saturation of double bonds .

-

Cyclization : Acid- or base-mediated formation of the pyrazole ring from ornithine-derived precursors .

Table 2: Structural Modifications and Activity

Stability and Functional Analysis

The hydroxamate warhead in this compound is prone to hydrolysis under acidic or oxidative conditions, limiting its bioavailability . Heterologous expression in Streptomyces coelicolor M1154 yielded deshydroxythis compound (lacking the N-hydroxy group) at 16 mg/L, while hydroxylated forms were detected only in trace amounts due to instability .

Table 3: Stability Data for this compound Derivatives

| Derivative | Stability in Culture Media | Bioactivity Retention |

|---|---|---|

| Deshydroxythis compound | High | Reduced metal chelation |

| Hydroxamatyl-matlystatin D | Low (degradation within 24h) | Full activity |

Mechanistic Insights from Gene Deletion Studies

Disruption of matG abolished this compound production, confirming its role in pyrazole ring formation . In contrast, ΔmatA mutants retained warhead precursors but lacked hydroxamate functionality, underscoring MatA’s necessity for warhead activation .

特性

CAS番号 |

140638-25-1 |

|---|---|

分子式 |

C27H44N6O6 |

分子量 |

548.7 g/mol |

IUPAC名 |

3-[2-methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-9-ium-5-carboxylic acid |

InChI |

InChI=1S/C27H44N6O6/c1-4-6-7-10-19(17-23(34)30-39)26(36)32-21(11-8-14-28-32)25(35)29-24(18(3)5-2)20-13-16-31-15-9-12-22(27(37)38)33(20)31/h13,16,18-19,21-22,24,28H,4-12,14-15,17H2,1-3H3,(H3-,29,30,34,35,37,38,39) |

InChIキー |

ZWXPBQLKZALQOQ-UHFFFAOYSA-N |

SMILES |

CCCCCC(CC(=O)N[O-])C(=O)N1C(CCCN1)C(=O)NC(C2=CC=[N+]3N2C(CCC3)C(=O)O)C(C)CC |

正規SMILES |

CCCCCC(CC(=O)N[O-])C(=O)N1C(CCCN1)C(=O)NC(C2=CC=[N+]3N2C(CCC3)C(=O)O)C(C)CC |

同義語 |

matlystatin D |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。